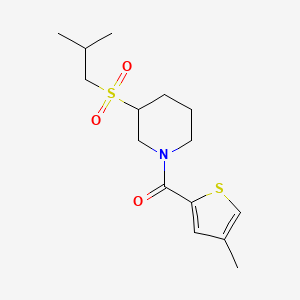

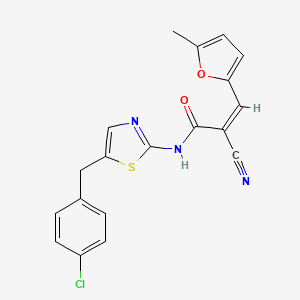

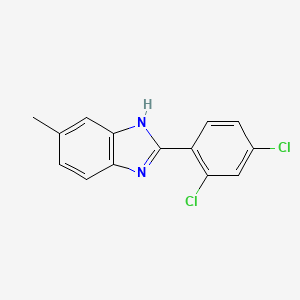

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like this involves multi-step reactions, starting from simpler precursors to gradually build up the desired structure. For similar compounds, methods often involve the formation of the core heterocyclic structure followed by sequential addition of side chains and functional groups. While specific synthesis details for this compound are not directly available, analogous processes for related compounds involve key reactions such as cyclization, nucleophilic substitution, and amidation, which are crucial for constructing the heterocyclic systems and attaching the necessary side chains (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray crystallography or NMR spectroscopy. These techniques allow for the determination of the arrangement of atoms within the molecule, providing insights into its three-dimensional conformation and the potential for interactions with biological targets. For related compounds, structural analyses reveal the planarity or non-planarity of the heterocyclic systems and the orientation of substituents, which are critical for binding affinity and specificity (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such a compound is influenced by its functional groups and heterocyclic systems. Imidazole and pyrimidine rings, for instance, can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to their aromatic nature and nitrogen atoms. These reactions are essential for further chemical modifications and derivatization of the molecule for specific applications. The thiazole ring adds another layer of chemical functionality, potentially undergoing reactions at both the sulfur atom and the adjacent carbon atoms (Abdelhamid et al., 2004).

科学的研究の応用

Chemical Modification Strategies

Research focused on the modification of imidazo[1,2-a]pyrimidine structures reveals strategies to reduce metabolism mediated by aldehyde oxidase, a significant challenge in drug development. For instance, altering the heterocycle or blocking reactive sites effectively reduces metabolism, potentially applicable to a wide range of compounds including 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide. These modifications aim to enhance bioavailability and stability, essential for therapeutic efficacy (Linton et al., 2011).

Synthetic Approaches and Applications

The synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives have been explored for their potential anticancer and anti-inflammatory activities. Novel synthetic pathways have been developed to create a diverse array of derivatives, showing promise for the development of new therapeutic agents. These compounds have been tested for cytotoxicity against cancer cell lines and for their ability to inhibit inflammatory enzymes, highlighting the versatility of this chemical framework in drug discovery (Rahmouni et al., 2016).

Antiviral and Antiprotozoal Potentials

Imidazo[1,2-a]pyridine and pyrimidine derivatives have shown significant potential as antiviral and antiprotozoal agents. For example, compounds with modifications to the imidazo[1,2-a]pyridine structure have demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This suggests that 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide and similar compounds could be developed into effective treatments for infectious diseases resistant to current therapies (Moraski et al., 2011).

DNA Interaction and Gene Expression Control

Research into polyamides containing imidazole and pyrrole units, such as those structurally related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide, has revealed their ability to target specific DNA sequences. These compounds can bind in the minor groove of DNA, affecting gene expression. Such findings underscore the potential for developing these molecules into precision medicines for cancer and other genetic disorders (Chavda et al., 2010).

特性

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7OS/c1-10-7-24-15(19-10)20-14(23)11-5-22(6-11)13-4-12(17-8-18-13)21-3-2-16-9-21/h2-4,7-9,11H,5-6H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQBFKZCCNWAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)